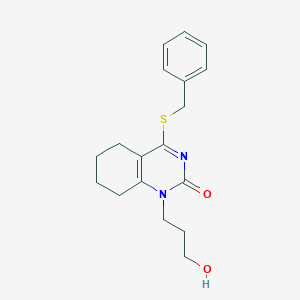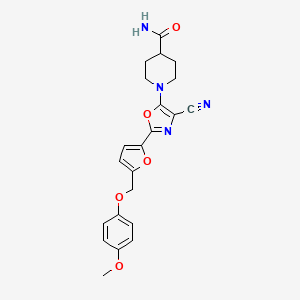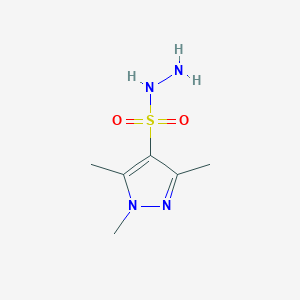![molecular formula C19H24N2O3S2 B2567092 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-40-6](/img/structure/B2567092.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as TAT, is a compound that has been synthesized and researched for its potential applications in scientific research.
科学的研究の応用
Disposition and Metabolism of SB-649868
A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed its pharmacokinetic properties, including its principal routes of metabolism and the identification of its major metabolites. The study provides insight into how structurally similar compounds are metabolized and eliminated in the human body, which could be relevant for understanding the pharmacokinetics of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide" (Renzulli et al., 2011).
Pharmacokinetic and Pharmacodynamic Effects of YM087
The pharmacokinetic and pharmacodynamic properties of YM087, a combined V1/V2 vasopressin receptor antagonist, were characterized in healthy subjects, indicating its effectiveness and providing a model for studying similar compounds in terms of receptor antagonism and therapeutic potential (Burnier et al., 1999).
Clinical Trial Substantiates the Predictive Value of MGMT Promoter Methylation in Glioblastoma Patients
Research demonstrating that the methylation status of the MGMT promoter in glioblastoma patients can predict the effectiveness of treatment with temozolomide highlights the importance of genetic and epigenetic factors in determining the response to specific drugs. This study emphasizes the role of molecular diagnostics in tailoring therapies, which could be applicable to the use of "this compound" in targeted treatments (Hegi et al., 2004).
MGMT Immunoexpression Predicts Responsiveness of Pituitary Tumors to Temozolomide Therapy
A study on the responsiveness of pituitary tumors to temozolomide therapy, based on the immunoexpression of MGMT, highlights the potential for personalized medicine approaches in treating cancers. Understanding the molecular characteristics that predict responsiveness to therapy can guide the use of novel compounds like "this compound" in oncology (Kovacs et al., 2008).
作用機序
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including lung, gastric, and renal cell carcinomas .
Mode of Action
This compound: interacts with its target, the c-Met receptor, by inhibiting its tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of the c-Met receptor by This compound affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico studies suggest that some derivatives of this compound have drug-like characteristics, indicating potential for good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects result from the compound’s interaction with the c-Met receptor and the subsequent disruption of downstream signaling pathways .
特性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-5-8-15(9-6-13)26(23,24)11-3-4-18(22)21-19-20-16-10-7-14(2)12-17(16)25-19/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQCRKWHSEXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

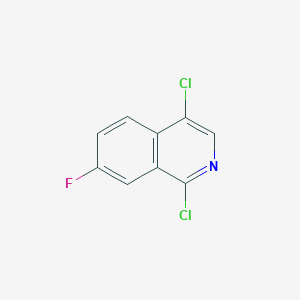
![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)
![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)
![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)
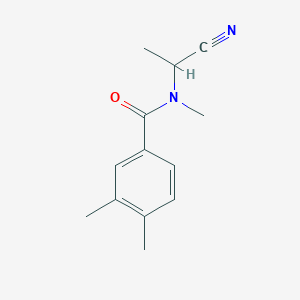
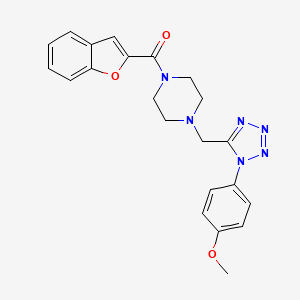
![2-methyl-1-{2-[5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2567021.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)
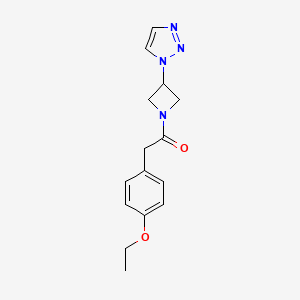
![2-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2567027.png)
